molecular formula C10H20ClNO2 B2504904 methyl1-amino-3-tert-butylcyclobutane-1-carboxylatehydrochloride,Mixtureofdiastereomers CAS No. 2580238-10-2

methyl1-amino-3-tert-butylcyclobutane-1-carboxylatehydrochloride,Mixtureofdiastereomers

Cat. No.: B2504904
CAS No.: 2580238-10-2
M. Wt: 221.73
InChI Key: ANHHVNUARNZRCQ-UHFFFAOYSA-N
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Description

Methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate hydrochloride, mixture of diastereomers, is a chemical compound with the molecular formula C10H20ClNO2 and a molecular weight of 221.73 g/mol . This compound is characterized by the presence of a cyclobutane ring substituted with an amino group, a tert-butyl group, and a carboxylate ester group, along with a hydrochloride salt.

Scientific Research Applications

Methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylate ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines and amides.

Mechanism of Action

The mechanism of action of methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes, modulating their activity through competitive or non-competitive inhibition .

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-aminocyclobutanecarboxylate hydrochloride: Similar structure but lacks the tert-butyl group.

    Cyclobutanecarboxylic acid derivatives: Various derivatives with different substituents on the cyclobutane ring.

Uniqueness

Methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate hydrochloride is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interaction with biological targets. This structural feature distinguishes it from other cyclobutane derivatives and contributes to its specific chemical and biological properties .

Properties

IUPAC Name

methyl 1-amino-3-tert-butylcyclobutane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-9(2,3)7-5-10(11,6-7)8(12)13-4;/h7H,5-6,11H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHHVNUARNZRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(C1)(C(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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